1-Anthracenecarboxylic acid

概要

説明

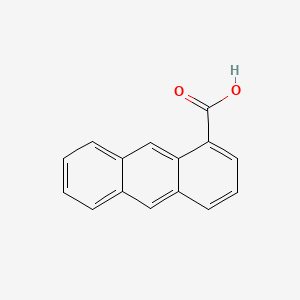

1-Anthracenecarboxylic acid is an organic compound with the molecular formula C15H10O2. It is a derivative of anthracene, characterized by the presence of a carboxyl group (-COOH) attached to the first carbon of the anthracene ring system. This compound is known for its aromatic properties and is typically found as a white or light yellow crystalline solid .

準備方法

Synthetic Routes and Reaction Conditions: 1-Anthracenecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with chloroform in the presence of a strong base, followed by hydrolysis to yield the carboxylic acid . Another method includes the oxidation of 1-methylanthracene using potassium permanganate, which subsequently forms this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalysts and controlled reaction conditions ensures high yield and purity of the product. The specific details of these industrial methods are proprietary and vary among manufacturers .

化学反応の分析

Functionalization with Single-Walled Carbon Nanotubes (SWCNTs)

1-ACA modifies SWCNT surfaces via carboxyl group interactions, enhancing dispersibility in aqueous media. This functionalization is critical for applications like conductive thin-film fabrication.

Ligand Exchange with CdSe Nanocrystals

1-ACA replaces native ligands (e.g., octadecylphosphonic acid, ODPA) on CdSe nanocrystals, altering their photophysical properties.

Acid-Base and Coordination Chemistry

The carboxylic acid group enables typical acid-derived reactions, though specific studies on 1-ACA are sparse. General reactivity includes:

-

Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts.

-

Coordination Complexes : Binds to metal oxides (e.g., TiO₂) via deprotonated carboxylate groups, as observed for 9-anthracenecarboxylic acid on rutile TiO₂(110) surfaces .

Research Insights and Challenges

-

Steric and Electronic Effects : The 1-carboxyl position may hinder reactions requiring planar alignment (e.g., photodimerization) compared to the 9-isomer .

-

Nanomaterial Applications : Functionalization efficiency depends on solvent polarity and ligand solubility .

-

Thermal Stability : Decomposition above 300°C releases anthracene and CO/CO₂, indicating bond cleavage between carboxyl and aromatic groups .

科学的研究の応用

1-Anthracenecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor for dyes and pigments.

Biology: Employed as a fluorescent probe for studying biological membranes and cellular processes.

Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.

Industry: Utilized in the production of organic semiconductors and as a component in certain types of sensors.

作用機序

The mechanism of action of 1-anthracenecarboxylic acid varies depending on its application. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound’s ability to fluoresce under UV light also makes it useful as a probe in fluorescence microscopy, where it binds to specific cellular components and allows for their visualization .

類似化合物との比較

- 9-Anthracenecarboxylic acid

- 2-Anthracenecarboxylic acid

- Anthraquinone

- 1-Anthraquinone

Comparison: 1-Anthracenecarboxylic acid is unique due to the position of the carboxyl group on the first carbon of the anthracene ring. This positioning influences its chemical reactivity and physical properties. For example, 9-anthracenecarboxylic acid, with the carboxyl group on the ninth carbon, exhibits different reactivity patterns and is often used in different applications, such as photomechanical materials . Anthraquinone, another related compound, is primarily used in dye production and has distinct oxidation properties compared to this compound .

生物活性

1-Anthracenecarboxylic acid (1-ACA) is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, cellular effects, and potential therapeutic applications, supported by various research findings and case studies.

This compound has the molecular formula and a molecular weight of 222.24 g/mol. It is a solid at room temperature and is known for its fluorescence properties, which make it useful as a probe in biological studies .

1-ACA exhibits several mechanisms through which it exerts its biological effects:

- Photodimerization : Upon exposure to light, 1-ACA can undergo photodimerization, forming dimers that may have different biological activities compared to the monomer.

- Enzyme Interaction : The compound can interact with various enzymes, acting as either an inhibitor or activator depending on the specific biochemical context. For instance, it has been shown to inhibit enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA production.

- Cell Signaling Modulation : 1-ACA influences cell signaling pathways by modulating transcription factors that regulate gene expression related to cell growth and differentiation.

Anticancer Potential

Research indicates that 1-ACA has potential anticancer properties. In vitro studies have demonstrated its ability to suppress tumor cell proliferation by inducing apoptosis in cancer cell lines. The compound's mechanism involves the activation of apoptotic pathways while inhibiting survival signals.

Anti-inflammatory Effects

1-ACA has shown significant anti-inflammatory activity. It suppresses the release of nitric oxide (NO) and prostaglandins from lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential in managing inflammatory diseases. This effect is mediated through inhibition of the nuclear factor kappa B (NF-κB) signaling pathway .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have shown that 1-ACA can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Dosage Effects and Safety Profile

The biological effects of 1-ACA are dose-dependent. At low concentrations, it enhances cellular functions and offers protection against oxidative stress; however, high doses can lead to cytotoxicity and inflammation. Identifying optimal dosages is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-ACA is metabolized primarily through cytochrome P450 enzymes, leading to hydroxylated derivatives that may exhibit altered biological activities. This metabolic process plays a significant role in determining the pharmacokinetics and efficacy of the compound in vivo .

Q & A

Basic Research Questions

Q. How can 1-Anthracenecarboxylic acid be synthesized and characterized in the laboratory?

- Methodology : The compound is typically synthesized via carboxylation of anthracene derivatives. Friedel-Crafts alkylation or acylation can introduce functional groups to the anthracene core, followed by oxidation to form the carboxylic acid moiety . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and Fourier-transform infrared spectroscopy (FTIR) to identify the carboxylic acid (-COOH) stretch (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What are the key physical properties of this compound relevant to experimental design?

- Methodology : Key properties include a melting point of ~251.5°C (sublimation), solubility in ethanol and acetic acid, and insolubility in water . Solubility studies should use UV-Vis spectroscopy to quantify solubility in polar/non-polar solvents. Thermogravimetric analysis (TGA) can assess thermal stability under inert atmospheres .

Q. How can researchers confirm the regioselectivity of reactions involving this compound?

- Methodology : X-ray crystallography provides definitive structural confirmation of regiochemistry. Alternatively, computational methods (e.g., density functional theory, DFT) predict reactive sites by analyzing electron density distributions. Experimental validation via NMR coupling constants or nuclear Overhauser effect (NOE) spectroscopy can resolve ambiguities .

Advanced Research Questions

Q. How does the fused aromatic ring system of this compound influence its acidity compared to smaller aromatic acids?

- Methodology : The compound’s acidity is governed by resonance stabilization of the conjugate base. Relative deprotonation energies (DPE) can be calculated using DFT and validated via potentiometric titration in non-aqueous solvents (e.g., DMSO). Studies show that increasing fused rings (e.g., anthracene vs. benzene) lower DPE by ~20 kcal/mol due to enhanced delocalization .

Q. What strategies resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodology : Systematic kinetic studies under varying conditions (temperature, catalyst loading) can identify competing reaction pathways. Use of isotopic labeling (e.g., ¹³C-carboxylic acid) combined with mass spectrometry tracks bond cleavage/formation. Literature meta-analyses should prioritize peer-reviewed studies with transparent experimental protocols .

Q. How can computational models predict the electronic properties of this compound derivatives for materials science applications?

- Methodology : DFT or time-dependent DFT (TD-DFT) simulations model HOMO-LUMO gaps, absorption spectra, and charge-transfer behavior. Experimental validation involves cyclic voltammetry to measure redox potentials and UV-Vis-NIR spectroscopy for optical properties. Compare computed vs. experimental band gaps to refine parameters .

Q. What experimental approaches optimize the photocatalytic activity of this compound-based metal-organic frameworks (MOFs)?

- Methodology : Synthesize MOFs via solvothermal methods, varying linker ratios. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis. Photocatalytic efficiency is tested using dye degradation assays (e.g., methylene blue under UV light). Transient absorption spectroscopy identifies charge-carrier lifetimes .

Q. Data Analysis & Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodology : Replicate solubility tests using standardized protocols (e.g., OECD 105). Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with CRC Handbook data and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Report solvent purity and temperature control (±0.1°C) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

特性

IUPAC Name |

anthracene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFAKBRKTKVJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209512 | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-42-1 | |

| Record name | 1-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。